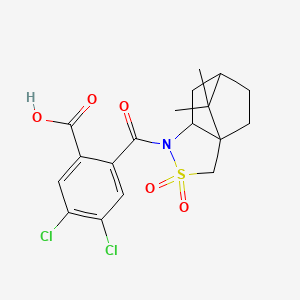

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

Übersicht

Beschreibung

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam (CDBCS) is a synthetic compound that has been extensively studied for its potential applications in biochemistry and physiology. It is a derivative of camphor sultam and has been used as a model compound in many scientific studies. CDBCS is a versatile compound with a wide range of applications in both basic and applied research.

Wissenschaftliche Forschungsanwendungen

Optical Resolution and Stereochemistry Determination : This compound is used as a chiral probe for optical resolution and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids. This is crucial in the study of stereochemistry in organic compounds (Harada, Soutome, Murai, & Uda, 1993).

Asymmetric Synthesis : It is widely used as a chiral auxiliary in asymmetric synthesis. This application spans various reactions such as alkylations, cyclopropanation, reductions, and Diels-Alder reactions, contributing significantly to the stereoselective construction of natural products (Heravi & Zadsirjan, 2014).

Synthesis of Amino Acids : It assists in the efficient asymmetric synthesis of amino acids like alpha-methylcysteine. This process involves stereoselective alkylation and subsequent protection of the amino acid, showcasing its utility in producing specific chiral molecules (Singh, Rao, & Pennington, 2004).

Enantioselective Reactions : The compound is used in enantioselective reactions such as halolactonization to create chiral lactones, important in the synthesis of complex organic molecules with specific stereochemistry (Yokomatsu, Iwasawa, & Shibuya, 1992).

Cyclopropanation of Unsaturated Carboxylic Acids : It has been utilized as a chiral auxiliary in the cyclopropanation of α,β-unsaturated carboxylic acids, facilitating stereoselective synthesis of cyclopropanated products (Vallgårda, Appelberg, Csöregh, & Hacksell, 1994).

Development of Therapeutic Agents : It has been employed in the synthesis of therapeutic agents like (R)-2-Propyloctanoic acid, potentially useful for treating Alzheimer's disease (Hasegawa & Yamamoto, 2000).

Chiral Liquid Chromatography : The compound is used in chiral liquid chromatography-mass spectrometry for the separation and efficient detection of non-UV-active enantiomers and diastereomers, important in pharmaceutical research (Kagan, Chlenov, Greenfield, & Ho, 2006).

Meta C-H Chlorination : It's used in ligand-promoted ruthenium-catalyzed meta C-H chlorination of arenes, indicating its utility in organic synthesis and catalysis (Fan, Lu, Cheng, & Zhang, 2018).

Eigenschaften

IUPAC Name |

4,5-dichloro-2-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFABDSDXSYNRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659882 | |

| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam | |

CAS RN |

193202-37-8 | |

| Record name | 4,5-Dichloro-2-(8,8-dimethyl-2,2-dioxohexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-1(4H)-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)